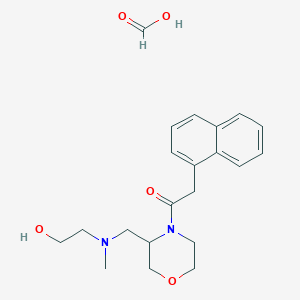![molecular formula C22H20F3N3O2S B6502873 6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1396687-43-6](/img/structure/B6502873.png)
6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-methoxy-2-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule that contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a benzothiazole ring, an azetidine ring, a carbonyl group, and a tetrahydroisoquinoline ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The benzothiazole and azetidine rings could be formed through cyclization reactions . The carbonyl group could be introduced through a variety of methods, such as oxidation or acylation . The tetrahydroisoquinoline ring could be formed through a Pictet-Spengler reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The trifluoromethyl group would add a significant amount of electron-withdrawing character to the molecule, which could affect its reactivity . The benzothiazole and azetidine rings would add rigidity to the molecule and could participate in aromatic stacking interactions . The carbonyl group could act as a hydrogen bond acceptor, and the tetrahydroisoquinoline ring could participate in a variety of non-covalent interactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The trifluoromethyl group is generally quite stable, but could potentially be replaced by other groups under certain conditions . The benzothiazole and azetidine rings could undergo electrophilic aromatic substitution reactions . The carbonyl group could react with nucleophiles to form a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The trifluoromethyl group would likely make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes . The presence of several rings could make the compound quite rigid, which could affect its conformational flexibility .作用機序
The mechanism of action of this compound would depend on its intended use. If it were used as a pharmaceutical, it could interact with biological targets in a variety of ways, such as through hydrogen bonding, aromatic stacking, or covalent bonding . If it were used as an agrochemical, it could interact with pests or plants in a variety of ways, depending on its specific properties .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-30-16-6-5-14-10-27(8-7-13(14)9-16)20(29)15-11-28(12-15)21-26-19-17(22(23,24)25)3-2-4-18(19)31-21/h2-6,9,15H,7-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGABBSRAJUGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C3CN(C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-9-(3-methoxypropyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502793.png)
![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502797.png)
![1-[3-(hydroxymethyl)morpholin-4-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B6502801.png)
![3-cyclopentyl-1-(3-{[(2-hydroxyethyl)(methyl)amino]methyl}morpholin-4-yl)propan-1-one; formic acid](/img/structure/B6502823.png)
![9-[4-(2-hydroxyethyl)phenyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6502824.png)

![1-{3-[(dimethylamino)methyl]morpholin-4-yl}-4-phenylbutan-1-one; formic acid](/img/structure/B6502831.png)
![3-{4-oxo-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6502833.png)
![(4Z)-12-(2-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one](/img/structure/B6502845.png)

![methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B6502865.png)
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6502868.png)
![ethyl 4-{1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carbonyl}piperazine-1-carboxylate](/img/structure/B6502875.png)
![2-{3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]azetidin-1-yl}-4-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B6502886.png)